molecular formula C14H17Cl B13997841 Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- CAS No. 33732-68-2

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-

Cat. No.: B13997841
CAS No.: 33732-68-2
M. Wt: 220.74 g/mol
InChI Key: ZHWPZWVGLRJGPD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- is an organic compound characterized by a bicyclic structure with a chlorine atom and a phenyl group attached. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The presence of the chlorine atom and phenyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- typically involves a series of organic reactions. One common method is the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and subsequent reactions introduce the chlorine and phenyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Bicyclo[2.2.2]octane, 1-chloro-4-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane, 1-chloro-4-phenyl- involves its interaction with molecular targets through its chlorine and phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[22The rigid bicyclic structure also contributes to its stability and makes it an interesting compound for scientific research .

Properties

CAS No.

33732-68-2

Molecular Formula

C14H17Cl

Molecular Weight

220.74 g/mol

IUPAC Name

1-chloro-4-phenylbicyclo[2.2.2]octane

InChI

InChI=1S/C14H17Cl/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

ZHWPZWVGLRJGPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=CC=C3)Cl

Origin of Product

United States

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